Apatinib is derived from the chemical compound 4-(4-(1H-imidazol-1-yl)phenyl)-N-(4-methylphenyl)-2-pyrimidinamine. It belongs to the class of drugs known as protein kinase inhibitors, specifically targeting the receptor tyrosine kinases involved in angiogenesis and tumor growth. The compound is categorized under the Biopharmaceutical Classification System (BCS) as a class II drug, indicating good permeability but poor solubility .
The synthesis of apatinib can be achieved through several methods, with notable procedures involving the formation of its mesylate salt. One method includes dissolving apatinib mesylate in an organic solvent followed by precipitation techniques. The general steps for synthesizing apatinib include:
Specific ratios of apatinib to solvent are critical for successful synthesis; for instance, a ratio of 1:30 g/ml for methanol is often preferred .
Apatinib has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with VEGFR-2. Its molecular formula is with a molecular weight of approximately 396.51 g/mol. The structure features:
The three-dimensional conformation of apatinib allows it to fit into the ATP-binding site of VEGFR-2, inhibiting its kinase activity .
Apatinib undergoes various chemical reactions primarily related to its interaction with biological targets:
The stability of apatinib in solution and its interactions with other compounds are critical for its therapeutic efficacy .
Apatinib exerts its anti-tumor effects primarily through the inhibition of VEGFR-2 signaling pathways. The mechanism can be summarized as follows:
As a result, tumor angiogenesis is inhibited, leading to reduced tumor growth and metastasis .
Apatinib exhibits several physical and chemical properties that influence its pharmacological profile:
These properties are crucial for formulating effective pharmaceutical compositions that enhance bioavailability.
Apatinib has been extensively studied for its applications in oncology:
Apatinib (free base) exhibits high binding affinity for specific intracellular kinase domains, competitively inhibiting adenosine triphosphate (ATP) binding and subsequent autophosphorylation events.
Apatinib (free base) demonstrates nanomolar inhibitory potency against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) (IC₅₀ = 1-10 nM), the principal receptor tyrosine kinase mediating vascular endothelial growth factor (VEGF)-driven angiogenesis. By occupying the ATP-binding pocket of VEGFR-2, apatinib (free base) prevents receptor autophosphorylation at key tyrosine residues (Tyr1175, Tyr951), thereby blocking downstream pro-angiogenic signal transduction. This selective inhibition suppresses VEGF-mediated endothelial cell proliferation, migration, and survival, directly curtailing tumor neovascularization [2] [6] [10].
Beyond VEGFR-2, apatinib (free base) exerts inhibitory effects on several oncogenic kinases at micromolar concentrations. It potently inhibits:
Table 1: Kinase Inhibition Profile of Apatinib (Free Base)
Target Kinase | Primary Biological Role | Reported IC₅₀ Range (nM) | Functional Consequence of Inhibition |
---|---|---|---|
VEGFR-2 (KDR) | VEGF signal transduction, angiogenesis | 1-10 nM | Suppressed endothelial cell migration, reduced tumor vasculature |
Ret | GDNF signaling, cell differentiation | ~13 nM | Impaired cell survival pathways |
c-Kit | SCF signaling, hematopoiesis | 429 nM | Reduced proliferation in c-Kit dependent malignancies |
c-Src | Integrin signaling, metastasis | 530 nM | Decreased cell migration/invasion |
Data compiled from biochemical and cellular kinase assays [2] [9] [10]
Apatinib (free base) orchestrates a multi-faceted attack on tumor angiogenesis primarily through VEGFR-2 blockade, fundamentally altering the tumor vascular ecosystem.
VEGF binding to VEGFR-2 normally triggers receptor dimerization, autophosphorylation, and recruitment of adaptor proteins (e.g., Shc, GRB2), culminating in the activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. Apatinib (free base) abolishes this signaling cascade:
This disruption manifests as significantly impaired endothelial cell migration in wound healing assays and defective tube formation in Matrigel assays, hallmarks of angiogenesis inhibition.
Apatinib (free base) induces structural and functional normalization of tumor vasculature, particularly at lower doses. Key effects include:
Table 2: Anti-Angiogenic Effects of Apatinib (Free Base) in Preclinical and Clinical Studies
Model/Setting | Key Angiogenic Marker Modulation | Functional Outcome | Reference |
---|---|---|---|
Lewis Lung Carcinoma (LLC) Xenograft (Mouse) | ↓CD31+ vessels, ↑α-SMA/CD31 ratio | Vascular normalization, reduced hypoxia, enhanced radiation sensitivity | [6] |
Advanced Sarcoma (Human, Phase II Trial) | Not directly measured | Reduced tumor perfusion on imaging; Correlation of hypertension (VEGF-inhibition biomarker) with improved OS | [5] [9] |
Non-Hodgkin Lymphoma (Human, Exploratory Study) | Implied by reduced tumor growth | Objective Response Rate (ORR) 47.6%, Disease Control Rate (DCR) 71.4% | [1] |
Emerging evidence underscores apatinib (free base)'s ability to directly modulate oncogenic signaling within tumor and stromal cells beyond endothelial targeting.
Apatinib (free base) inhibits Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) phosphorylation (IC₅₀ ~ 200-500 nM). This inhibition disrupts critical tumor-stroma crosstalk:
Apatinib (free base) suppresses constitutive and inducible Signal Transducer and Activator of Transcription 3 (STAT3) activation in tumor cells through multiple mechanisms:
Table 3: Modulation of Non-Angiogenic Pathways by Apatinib (Free Base)
Pathway/Target | Mechanism of Action | Biological Consequence | Evidence Level |
---|---|---|---|
PDGFRβ/STAT5 | Inhibition of PDGFRβ phosphorylation → ↓STAT5 activation → ↓Bcl-xL/IL-10 | Reduced tumor cell survival and proliferation; Increased apoptosis in ALCL models | In vitro, transgenic mouse models, human tissue microarrays [3] |
STAT3 | ↓p-STAT3 (Tyr705) via c-Src inhibition & upstream kinase modulation → ↓transcription of survival genes | Sensitization to DNA-damaging agents; Induction of tumor cell apoptosis; Reversal of stemness | In vitro (leukemia, TNBC cells), xenografts, clinical correlates in TNBC [7] [8] [10] |
MEK/ERK | Downstream of VEGFR-2/PDGFRβ → ↓p-ERK | Reduced tumor cell proliferation and migration; Synergy with PARP inhibitors in HR-proficient cancers | In vitro (ovarian cancer), xenografts [4] |
Mechanistic studies in acute lymphoblastic leukemia (ALL) further demonstrate that apatinib (free base) induces apoptosis by suppressing VEGFR-2 and its downstream PI3K/Akt, MAPK/ERK, and STAT3 pathways, confirming its pleiotropic effects beyond angiogenesis inhibition [10].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2